2-Bromo-4-methoxy-5-nitrobenzoic acid

Overview

Description

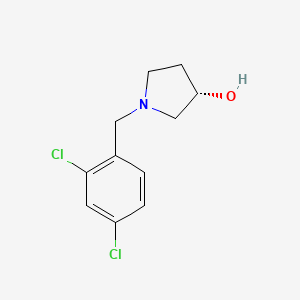

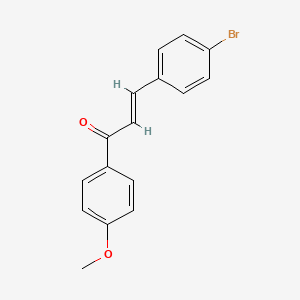

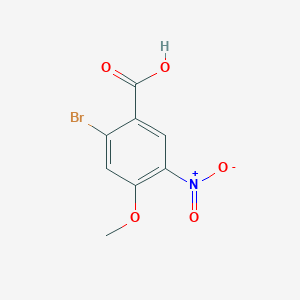

2-Bromo-4-methoxy-5-nitrobenzoic acid is a chemical compound with the molecular formula C8H6BrNO5 . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid . This compound is often used in scientific research as a building block .

Molecular Structure Analysis

The molecular structure of 2-Bromo-4-methoxy-5-nitrobenzoic acid consists of a benzene ring substituted with a bromo group, a methoxy group, a nitro group, and a carboxylic acid group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name .Scientific Research Applications

Synthesis and Structural Studies

Synthesis and Crystal Structure : 2-Bromo-4-methoxy-5-nitrobenzoic acid has been utilized in the synthesis of complex compounds. For instance, Sharutin et al. (2011) demonstrated its use in creating tris(5-bromo-2-methoxyphenyl)antimony bis(2-nitrobenzoate), exploring its structural features through X-ray diffraction data (Sharutin et al., 2011).

Precursor in Polymer Synthesis : Wong and Leung (2010) incorporated 2-Bromo-4-methoxy-5-nitrobenzoic acid as a precursor in the synthesis of dibenzofulvenes, which are key for producing pi-stacked poly(dibenzofulvene)s, highlighting its role in advanced polymer chemistry (Wong & Leung, 2010).

Crystallographic Analysis : Chauvière et al. (1995) focused on crystallographic studies involving derivatives of 2-Bromo-4-methoxy-5-nitrobenzoic acid. They analyzed its nucleophilic substitution reactions, contributing to the understanding of its structural dynamics (Chauvière et al., 1995).

Investigation in Organic Synthesis : Nagai (1961) utilized 2-Bromo-4-methoxy-5-nitrobenzoic acid in the synthesis of various organic compounds, particularly focusing on the spatial configurations of the resulting olefins (Nagai, 1961).

Biological and Pharmacological Studies

Antitumor Agent Analysis : Freitas et al. (2014) explored 4-bromomethyl-3-nitrobenzoic acid, a bioactive nitrocompound related to 2-Bromo-4-methoxy-5-nitrobenzoic acid, for its antitumoral properties, providing insights into its stability and reactivity under various conditions (Freitas et al., 2014).

Heterocyclic Synthesis : Ames and Ribeiro (1976) discussed the role of 2-Bromo-4-methoxy-5-nitrobenzoic acid in the synthesis of heterocyclic compounds, highlighting its versatility in organic chemistry (Ames & Ribeiro, 1976).

Photodynamic Therapy Research : Pişkin et al. (2020) synthesized new zinc phthalocyanines using derivatives of 2-Bromo-4-methoxy-5-nitrobenzoic acid, examining their potential in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Mechanism of Action

Safety and Hazards

Handling 2-Bromo-4-methoxy-5-nitrobenzoic acid requires appropriate safety measures. It can cause skin and eye irritation and may cause respiratory irritation if inhaled . Therefore, it is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing .

properties

IUPAC Name |

2-bromo-4-methoxy-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO5/c1-15-7-3-5(9)4(8(11)12)2-6(7)10(13)14/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFJYYSPJSGTEKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Br)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-methoxy-5-nitrobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-6-(methylthio)pyrido[3,2-d]pyrimidine](/img/structure/B3228504.png)